Sodium Folinate

Description

Contextualizing Sodium Folinate within Folate Biochemistry Research

Folate research is fundamentally the study of a family of essential B vitamins (B9) that are critical for a host of metabolic processes. oregonstate.eduneuroneeds.com Folates, in their various forms, act as coenzymes in one-carbon metabolism, the transfer of single-carbon units like methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. researchgate.nettandfonline.com This metabolic network is central to the synthesis of nucleotides (the building blocks of DNA and RNA) and the metabolism of several amino acids. oregonstate.eduresearchgate.net

This compound, chemically known as 5-formyltetrahydrofolate, is a metabolically active form of folate. nutripath.com.aupatsnap.com Unlike folic acid, the synthetic and oxidized form of folate found in many supplements, this compound is a reduced and active derivative. oregonstate.edunutripath.com.auconsensus.app This distinction is crucial. Folic acid requires a multi-step enzymatic conversion to become biologically useful, a process initiated by the enzyme dihydrofolate reductase (DHFR). neuroneeds.comnutripath.com.au In contrast, folinate can enter the folate metabolic cycle more directly, bypassing the DHFR-dependent step. neuroneeds.comnutripath.com.aupatsnap.com

Within the folate family, this compound is one of several key interconvertible forms. The central molecule in folate metabolism is tetrahydrofolate (THF). tandfonline.comnutripath.com.au THF can accept one-carbon units to become various derivatives, including 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, and 5-methyltetrahydrofolate (5-MTHF), the most abundant form in plasma. nutripath.com.au Folinate itself can be converted into other active folate forms, allowing it to participate in the full spectrum of folate-dependent reactions. nutripath.com.au

Significance of Folinate Research in Fundamental Biochemical Systems

The study of this compound is significant because it provides a window into the core processes of one-carbon metabolism. nih.govnih.gov This metabolic engine is indispensable for cellular proliferation, maintenance, and function. The key contributions of folates, including folinate, to fundamental biochemical systems are:

Nucleotide Synthesis: Folate coenzymes are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525). researchgate.netoncotarget.com This makes folate metabolism a critical pathway for DNA replication and repair. patsnap.comconsensus.app Folinic acid, in particular, is directly involved in the pathways that produce these essential building blocks. seekinghealth.com

Amino Acid Metabolism: The folate cycle is intricately linked with the metabolism of amino acids such as serine, glycine, histidine, and methionine. oregonstate.edunutripath.com.au For instance, the conversion of homocysteine to methionine, a crucial step in the methionine cycle, is dependent on a folate coenzyme (5-MTHF). oregonstate.edue-dmj.org This cycle is also responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation which plays a role in gene expression. researchgate.net

Mitochondrial and Cytosolic Compartmentalization: Folate metabolism occurs in both the cytosol and mitochondria, with distinct but interconnected pathways in each compartment. tandfonline.comnih.gov Research into folinate helps elucidate how these compartments coordinate the flow of one-carbon units for different metabolic demands, such as mitochondrial protein translation and cytosolic nucleotide synthesis. nih.govnih.gov

Overview of Key Research Paradigms and Methodological Approaches

The academic investigation of this compound and the broader folate metabolic network employs a range of sophisticated techniques:

Enzymatic Assays: Researchers use purified enzymes to study the kinetics and regulation of specific reactions within the folate pathway. This allows for a detailed characterization of how enzymes like dihydrofolate reductase and methylenetetrahydrofolate reductase function and are affected by different folate forms. neuroneeds.comnutripath.com.au

Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and quantifying the various folate derivatives in biological samples. researchgate.netbevital.no These methods have been instrumental in determining the distribution of folates like 5-methyltetrahydrofolate and folinic acid in cells and tissues. bevital.nonih.gov

Stable Isotope Tracing: This technique involves labeling precursor molecules (like serine) with stable isotopes (e.g., ¹³C) and tracking their incorporation into different folate-dependent products. This provides dynamic information about the flux through various branches of one-carbon metabolism. nih.gov

Microbiological Assays: Historically, the growth of certain bacteria, such as Lactobacillus rhamnosus, which require folate for growth, was used to measure folate concentrations. nih.govresearchgate.net While largely superseded by chemical methods for detailed analysis, it remains a foundational technique in folate research. researchgate.net

Genetic and Molecular Biology Techniques: The use of genetically modified cell lines and model organisms helps researchers understand the function of specific enzymes and transporters in folate metabolism. For example, studying cells with mutations in the MTHFR gene has revealed the importance of this enzyme in converting other folates into the 5-MTHF needed for methionine synthesis. nutripath.com.aunutraceuticalbusinessreview.comquatrefolic.com

The table below summarizes some of the key research findings related to the biochemical roles of different folate forms.

| Folate Derivative | Key Biochemical Function(s) | Relevant Research Finding |

| Folic Acid | Synthetic precursor, requires reduction by DHFR to become active. oregonstate.educonsensus.app | Its conversion to active forms is a rate-limiting step in humans. neuroneeds.comwikipedia.org |

| Tetrahydrofolate (THF) | The central, reduced folate coenzyme that accepts one-carbon units. tandfonline.comnutripath.com.au | Acts as the backbone for all one-carbon carrying folate derivatives. tandfonline.com |

| This compound (5-Formyl-THF) | An active form of folate that can enter the metabolic cycle, bypassing DHFR. neuroneeds.comnutripath.com.au | Can be converted to other active folate forms and participates in nucleotide synthesis. nutripath.com.auseekinghealth.com |

| 5-Methyl-THF | The primary circulating form of folate; donates a methyl group for methionine synthesis. nutripath.com.au | Essential for the remethylation of homocysteine to methionine. oregonstate.edue-dmj.org |

Delimitation of Research Focus: Excluding Clinical Applications and Safety Profiles

This article is strictly focused on the fundamental biochemistry and academic research methodologies related to this compound. It purposefully excludes any discussion of its clinical uses, such as in combination with chemotherapy or for the treatment of folate deficiency-related anemias. patsnap.commedac.euwikipedia.org Furthermore, information regarding dosage, administration, safety profiles, and adverse effects is outside the scope of this review. The intent is to provide a detailed and scientifically accurate overview of this compound's role within the basic science of folate metabolism.

Structure

3D Structure of Parent

Properties

CAS No. |

42476-21-1 |

|---|---|

Molecular Formula |

C20H21N7Na2O7 |

Molecular Weight |

517.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |

InChI Key |

FSDMNNPYPVJNAT-RIWFDJIXSA-L |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |

Other CAS No. |

42476-21-1 |

Related CAS |

58-05-9 (Parent) |

Origin of Product |

United States |

Historical Trajectories in the Discovery and Early Biochemical Investigations of Folinates

Pioneering Discoveries of Folate and its Biological Activity (e.g., Wills Factor, Lactobacillus casei growth factor)

In the 1930s, the first clues to the existence of what we now know as folate emerged from clinical and microbiological research. In 1931, while working in India, physician Lucy Wills discovered that a yeast extract could cure tropical macrocytic anemia in pregnant textile workers. nih.govmhmedical.comresearchgate.net This unidentified curative substance was subsequently named the "Wills' factor". karger.comnih.gov Wills demonstrated that this factor, also found in liver extracts, was distinct from the anti-pernicious anemia factor (Vitamin B12). karger.com Her work established that a nutritional deficiency was the cause of this specific type of anemia. nih.govresearchgate.net

Around the same time, a different line of inquiry in microbiology identified a substance necessary for the growth of the bacterium Lactobacillus casei. karger.comnih.gov This "L. casei factor" was found in various natural sources, including leafy green vegetables. jhu.edu The term "folic acid" was coined in 1941 by Mitchell, Snell, and Williams, deriving from the Latin word folium for leaf, in recognition of its abundance in spinach. researchgate.netresearchgate.netmdpi.com Further research revealed that other factors, such as vitamin M (required for monkeys) and vitamin Bc (required for chicks), were all related to this same group of essential nutrients. karger.comnih.gov

These parallel discoveries, though using different names and biological assays, were all pointing toward a single class of vital compounds.

Table 1: Early Designations of Folate-Related Factors

| Factor Name | Discovery Context | Associated Organism/Condition | Key Researchers |

| Wills' Factor | Cured tropical macrocytic anemia. karger.comnih.gov | Humans, Monkeys | Lucy Wills nih.govnews-medical.net |

| Lactobacillus casei factor | Required for bacterial growth. karger.comjhu.edu | Lactobacillus casei | Esmond Snell, et al. |

| Vitamin M | Prevented nutritional pancytopenia. karger.comnih.gov | Monkeys | |

| Vitamin Bc | Anti-anemia factor. karger.comnih.gov | Chicks | |

| Folic Acid | Growth factor from leafy greens. researchgate.netresearchgate.net | Streptococcus lactis R | H. K. Mitchell, et al. |

Early Characterization and Chemical Elucidation of Folic Acid and its Derivatives

The race to isolate and chemically identify these various factors culminated in the early 1940s. Two competing pharmaceutical research groups, one at Lederle Laboratories led by Robert Stokstad and another at Parke-Davis Research Laboratory headed by Joseph John Pfiffner, independently isolated the active substance. karger.comnih.gov The Lederle team isolated it from a bacterial culture, while the Parke-Davis team extracted it from yeast and liver. karger.comnih.gov

By 1943, Bob Stokstad at Lederle Laboratories had crystallized the compound. researchgate.net Between 1943 and 1945, the chemical structure of this vitamin was elucidated and it was synthesized, being named pteroylglutamic acid. karger.comnih.gov This structure was confirmed to be identical to the Lactobacillus casei factor. karger.com The molecule was found to consist of three distinct parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. researchgate.netmdpi.com This breakthrough marked a critical advancement, allowing for the large-scale synthesis of folic acid and paving the way for deeper investigation into its biochemical roles and therapeutic uses. researchgate.netmdpi.com

Evolution of Research from Folic Acid to Reduced Folinates (e.g., Folinic Acid/Leucovorin)

Following the synthesis of folic acid, researchers soon realized it was a precursor, or provitamin, that needed to be converted into its active forms within the body. news-medical.netwikipedia.org Folic acid itself is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). wikipedia.orglibretexts.orghres.ca

A significant milestone occurred in 1948 with the discovery of a growth factor for the bacterium Leuconostoc citrovorum, which was initially named the "citrovorum factor". mhmedical.com This substance was later identified as a more reduced and metabolically active form of folate. mhmedical.com By 1950, this factor, now named folinic acid (or leucovorin), was shown to be effective in counteracting the toxicity of early antifolate cancer drugs like aminopterin, which inhibited DHFR. mhmedical.comdrugbank.com

Folinic acid, the 5-formyl derivative of tetrahydrofolic acid, is a reduced folate. clinicaltrials.eumdpi.comnih.gov Crucially, its conversion to the active THF cofactors does not require the action of DHFR. hres.cadrugbank.commdpi.com This allows it to bypass the metabolic block caused by DHFR inhibitors, a concept that led to the development of "leucovorin rescue" in high-dose methotrexate (B535133) chemotherapy. mhmedical.comdrugbank.com Sodium folinate is the sodium salt of folinic acid, providing the active folinate anion for use in the body.

Table 2: Comparison of Folic Acid and Folinic Acid

| Feature | Folic Acid | Folinic Acid (as this compound) |

| Chemical State | Oxidized, synthetic form. mdpi.com | Reduced, 5-formyl derivative of THF. clinicaltrials.eumdpi.com |

| Biological Activity | Inactive precursor. mdpi.com | Biologically active. drugbank.com |

| Enzymatic Activation | Requires reduction by dihydrofolate reductase (DHFR). wikipedia.orghres.ca | Does not require DHFR for conversion to active cofactors. drugbank.commdpi.com |

| Primary Role | Dietary supplement and food fortificant. wikipedia.org | Used to counteract effects of DHFR inhibitors and in some cancer therapies. clinicaltrials.eunih.gov |

Milestones in Understanding the Role of Folinates in One-Carbon Metabolism

The discovery of folinic acid and its relationship to folic acid was pivotal in unraveling the central role of folates in what is known as one-carbon metabolism. nih.gov This is a complex network of biochemical reactions essential for life. mdpi.com In this network, reduced folate derivatives, such as those derived from this compound, act as coenzymes that carry and transfer single-carbon units (like methyl, methylene (B1212753), and formyl groups). wikipedia.orgcreative-proteomics.com

These one-carbon transfer reactions are fundamental for numerous cellular processes: nih.govnih.gov

Nucleic Acid Synthesis: Folates are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. nih.govresearchgate.net This function is critical for all dividing cells. libretexts.org

Amino Acid Metabolism: They are involved in the interconversion of amino acids, such as serine and glycine, and the remethylation of homocysteine to form methionine. wikipedia.orgnih.gov

Epigenetic Regulation: Through the methionine cycle, folates influence the production of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins, which regulates gene expression. mdpi.comresearchgate.net

Redox Defense: Folate metabolism contributes to redox homeostasis by producing NADPH, which is vital for protecting cells against oxidative stress. nih.govcreative-proteomics.com

Synthetic Methodologies and Chemical Production Research of Sodium Folinate

Chemical Synthesis Pathways for Folinic Acid

Folinic acid, chemically known as 5-formyltetrahydrofolic acid, is the direct precursor to sodium folinate. The development of its synthesis methods has been pivotal for its availability.

Original Synthetic Routes and Methodological Advancements

The journey of folinic acid synthesis began after its discovery in 1948 as a necessary growth factor for the bacterium Leuconostoc citrovorum, leading to the name "citrovorum factor". wikipedia.org Early research established that it was a derivative of folic acid. wikipedia.org The initial synthesis was achieved in cell cultures by incubating pteroylglutamic acid (folic acid) with ascorbic acid. It was observed that the addition of sodium formate (B1220265) to these systems significantly increased the yield of the 5-formyl derivative, which was later identified as folinic acid. wikipedia.org

The foundational chemical synthesis of folic acid itself was described between 1945 and 1946, paving the way for its derivatives. mhmedical.com The total synthesis and chemical structure elucidation of folic acid were completed in 1948, providing the blueprint for synthetic modifications. nih.gov Modern synthetic strategies for folic acid often involve a convergent approach, combining three key fragments: a pteridine (B1203161) derivative, p-aminobenzoic acid, and L-glutamic acid. researchgate.net One advanced method involves the reductive amination between 2-acetylamino-4-hydroxy-6-formylpteridine and p-aminobenzoyl-L-glutamic acid. researchgate.netrsc.org Another approach is based on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate. researchgate.netrsc.org These advancements in folic acid synthesis have provided more efficient and scalable routes to the necessary precursors for folinic acid production.

Investigations into Stereoselective Synthesis of L-Isomers

Folinic acid possesses a chiral center at the C6 position of the pteridine ring, resulting in two diastereomers: the (6S)-isomer (levofolinate) and the (6R)-isomer. The (6S)-isomer is the biologically active form. Chemical reduction of folic acid typically produces a racemic mixture of (6S)- and (6R)-tetrahydrofolic acid (THFA), which must then be formylated. google.com This non-selective synthesis necessitates challenging and costly purification steps, such as fractional crystallization or chromatographic separation, to isolate the desired L-isomer. google.com

To overcome this, research has focused on stereoselective synthesis methods. A prominent approach is the use of enzymatic reduction. The enzyme dihydrofolate reductase (DHFR) stereoselectively reduces dihydrofolic acid (DHFA) to produce only the biologically active (6S)-THFA. google.com This chemoenzymatic strategy allows for the large-scale production of the correct isomer, avoiding the formation of the inactive (6R) form. google.com More recently, efficient one-pot, multi-enzyme cascade reactions have been developed. For example, a three-enzyme system has been designed for the production of L-5-methyltetrahydrofolate (another active folate) directly from folic acid, utilizing a highly active DHFR from Lactobacillus bulgaricus for the critical asymmetric hydrogenation step. rsc.org Such enzymatic methods represent a significant advancement, offering a greener, more cost-effective, and highly selective route to the synthesis of the L-isomers of reduced folates. rsc.org

Industrial-Scale Synthesis and Purification Challenges

Translating laboratory synthesis into large-scale industrial production presents unique challenges, primarily centered on maximizing yield and ensuring high purity while maintaining economic viability.

Optimization of Reaction Conditions for Purity and Yield

The industrial preparation of this compound typically involves the reaction of folinic acid with a sodium source, followed by purification. The stability of the final product is highly dependent on the reaction and storage conditions. Research has shown that folinic acid degradation is accelerated by high temperatures, oxygen, and acidic pH levels below 6.0. google.com

To mitigate these issues, industrial processes are carefully optimized. A common method involves preparing an aqueous solution of folinic acid and reacting it with a sodium hydroxide (B78521) solution to form this compound. google.compatsnap.com The pH of the resulting solution is a critical parameter and is carefully adjusted to a slightly alkaline range, typically between 7.8 and 8.1, to enhance stability. google.com The entire process is often conducted under an inert nitrogen atmosphere to prevent oxidative degradation. google.com Subsequent steps involve concentrating the solution, often under reduced pressure at controlled temperatures (e.g., 40-60°C), followed by precipitation of the this compound solid using an alcohol like ethanol (B145695) or isopropanol. google.com

Table 1: Optimized Conditions for Industrial this compound Production

| Parameter | Optimized Condition | Rationale | Source(s) |

|---|---|---|---|

| pH | 7.8 - 8.1 | Enhances stability and prevents acid-catalyzed degradation. | google.com |

| Atmosphere | Nitrogen-filled environment | Prevents oxidation of the folate molecule. | google.com |

| Concentration Temperature | 40°C - 60°C (under reduced pressure) | Minimizes thermal degradation while efficiently removing solvent. | google.com |

| Precipitation | Addition of ethanol or isopropanol | Induces crystallization/precipitation of the sodium salt from the aqueous solution. | google.com |

| Purification | Filtration through microporous membrane (e.g., 0.22 μm) | Removes particulate matter and ensures sterility for injectable forms. | google.com |

Development of Advanced Purification Techniques in Research Settings

Achieving the high purity required for pharmaceutical applications necessitates advanced purification techniques beyond simple precipitation. Research has focused on various chromatographic methods to separate folinic acid from impurities and, crucially, to resolve its diastereomers.

Column chromatography, using adsorbents like silica (B1680970) gel or alumina, is a fundamental technique for separating compounds based on polarity. mdpi.com For folates, more specific methods are often employed. Affinity chromatography is a powerful technique that utilizes the specific binding affinity between a folate-binding protein and the folate molecule. In this method, folate-binding proteins have been purified from cell lysates using a column matrix to which folic acid is covalently attached. nih.gov

Ion-exchange chromatography is widely used for purifying charged molecules like folates. Anion-exchange chromatography, using resins such as DEAE-agarose or QAE-Sephadex, separates folates based on differences in their negative charges. nih.govsemanticscholar.org This method has been successfully used to separate different folate vitamers and to purify folates from reaction mixtures. semanticscholar.org High-performance liquid chromatography (HPLC) offers higher resolution and is used for both analytical quantification and preparative purification of folates, allowing for the separation of closely related structures. snmjournals.org

Table 2: Advanced Purification Techniques for Folates

| Technique | Principle | Application in Folate Purification | Source(s) |

|---|---|---|---|

| Affinity Chromatography | Specific binding between a ligand (folate) and a binding protein immobilized on a stationary phase. | Isolation and purification of folate-binding proteins; purification of specific folates. | nih.gov |

| Ion-Exchange Chromatography | Separation based on net surface charge via electrostatic interactions with a charged stationary phase (e.g., DEAE-agarose). | Separation of different folate vitamers; removal of charged impurities. | nih.govsemanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column, offering high resolution based on polarity (reversed-phase) or other interactions. | Final purification of synthetic products; separation of α- and γ-isomers; analytical quality control. | snmjournals.org |

Synthesis of Radiolabeled and Stable Isotope Analogs for Research

Labeled analogs of folinic acid are indispensable tools in biomedical research, used in metabolic studies, bioavailability assays, and diagnostic imaging.

The synthesis of stable isotope-labeled folates allows researchers to trace the absorption, distribution, and metabolism of exogenous folates without the use of radioactivity. Common stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Synthesis strategies typically involve incorporating the isotopic label into one of the key building blocks of the folate molecule. For example, [²H₄]folic acid has been synthesized by first deuterating p-aminobenzoic acid, which is then coupled with glutamic acid and 6-formylpterin. nih.govacs.org Similarly, [¹³C₆]folic acid has been prepared using [¹³C₆]aniline as a precursor for the p-aminobenzoate moiety. researchgate.netrsc.org These labeled folic acid molecules can then be converted to labeled folinic acid.

Radiolabeled folates are primarily developed as imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or as tracers in radioimmunoassays. The synthesis often involves a "pendant" or "integrated" approach. researchgate.net In the pendant approach, a chelating agent is attached to the folate molecule, which then coordinates a radiometal. For instance, a dimeric folic acid derivative has been labeled with Technetium-99m (⁹⁹mTc) for SPECT imaging. mdpi.com For PET imaging, folic acid has been functionalized with a prosthetic group containing Fluorine-18 (¹⁸F). snmjournals.org This involved a multi-step synthesis where ¹⁸F-fluorobenzylamine was prepared and then coupled to the folic acid structure. snmjournals.org Another strategy involves radioiodination, where derivatives of folic acid, such as pteroyltyrosine, are synthesized and then labeled with Iodine-125 (¹²⁵I) for use in competitive protein binding assays. google.com

Table 3: Labeled Analogs of Folinic Acid and Their Research Applications

| Isotope | Type | Method of Incorporation | Research Application | Source(s) |

|---|---|---|---|---|

| ²H (Deuterium) | Stable | Synthesis using deuterated precursors (e.g., [²H₄]p-aminobenzoic acid). | Bioavailability studies; internal standards in mass spectrometry assays. | nih.govacs.org |

| ¹³C | Stable | Synthesis using ¹³C-labeled precursors (e.g., [¹³C₆]aniline). | Bioavailability and metabolic studies in human nutrition. | researchgate.netrsc.org |

| ¹⁸F | Radioactive (PET) | Coupling with an ¹⁸F-labeled prosthetic group (e.g., 4-fluorobenzylamine). | PET imaging of folate receptor-positive tumors. | snmjournals.org |

| ⁹⁹mTc | Radioactive (SPECT) | Labeling a folate derivative conjugated with a chelator (e.g., HYNIC). | SPECT imaging of folate receptor-positive tumors. | mdpi.com |

| ¹²⁵I | Radioactive | Radioiodination of a tyrosine or histidine-containing folate derivative. | Tracers in competitive protein binding and radioimmunoassays. | google.com |

Molecular Structure, Conformational Analysis, and Theoretical Chemistry of Sodium Folinate

Elucidation of Sodium Folinate's Molecular and Stereochemical Structure

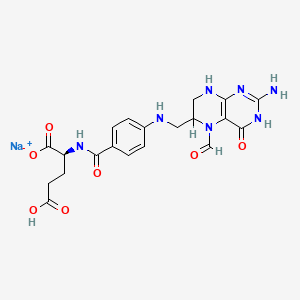

This compound, the sodium salt of folinic acid, possesses a complex molecular architecture. Its chemical structure consists of a pteridine (B1203161) ring system linked to a p-aminobenzoyl group, which is in turn connected to a glutamic acid moiety. ncats.ionih.govchemspider.com The full chemical name for the disodium (B8443419) salt is disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate. nih.gov

A key aspect of its structure is the presence of chiral centers. The glutamic acid portion contains a chiral carbon, which in the biologically active form has the L-configuration, designated as (2S). nih.govgoogle.com Furthermore, the reduction of the pteridine ring to the tetrahydro state creates a second chiral center at the C6 position. google.com This results in the possibility of diastereomers. The naturally occurring and biologically active form is the (6S)-diastereomer. nih.gov Therefore, the stereochemistry of this compound is a critical determinant of its biological function.

Conformational Analysis using Spectroscopic and Computational Approaches

The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can influence the molecule's interactions and reactivity. Researchers have employed a combination of spectroscopic techniques and computational modeling to investigate the conformational landscape of this compound.

An exhaustive conformational search for L-sodium folinate has been performed using computational methods. nih.gov These studies involve optimizing the geometry of different potential conformers to find the most stable structures. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly used computational method for these optimizations, often with basis sets like 6-311++G(d,p). nih.gov

Experimental techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data that can be compared with theoretical calculations to validate the computed conformations. nih.govresearchgate.net For instance, the vibrational frequencies calculated from the optimized structure can be compared with experimental IR and FT-Raman spectra. nih.gov Similarly, calculated NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental ¹H and ¹³C NMR spectra. nih.gov This combined experimental and quantum chemical approach provides a robust framework for characterizing the conformational preferences of this compound. nih.govnbuv.gov.ua

Quantum Chemical Studies and Electronic Properties Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules. For this compound, these studies have been instrumental in understanding its fundamental chemical properties.

HOMO-LUMO Gap Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net

For this compound, the HOMO-LUMO energy has been evaluated using DFT calculations. nih.gov This analysis helps in understanding the molecule's electronic transitions and its potential for chemical reactions. researchgate.netmdpi.com Global reactivity descriptors, such as hardness, chemical potential, and electrophilicity, can be derived from the HOMO and LUMO energies, providing further quantitative measures of reactivity. researchgate.net

| Reactivity Descriptor | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Potential (μ) | The negative of electronegativity; relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides a summary of key reactivity descriptors derived from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.defaccts.de This method provides detailed information about bonding interactions, charge distribution, and intramolecular charge transfer. materialsciencejournal.org

Theoretical Modeling of Molecular Interactions and Binding Sites

Theoretical modeling, particularly molecular docking and molecular dynamics (MD) simulations, is used to study how this compound interacts with other molecules, such as proteins. uef.firsc.org These computational methods can predict the binding poses and affinities of a ligand within the active site of a protein. rsc.orgroyalsocietypublishing.org

Molecular docking studies have been performed to investigate the binding of folinic acid (the conjugate acid of this compound) to the active site of enzymes. rsc.orgrsc.org These studies identify potential binding sites and the specific amino acid residues involved in the interaction, often through hydrogen bonds and other non-covalent forces. rsc.orgrsc.org The interaction energies calculated from these simulations provide an estimate of the binding strength. rsc.org

Biochemical Pathways and Enzyme Interactions of Sodium Folinate Within Cellular Metabolism

Role in One-Carbon Metabolism and Folate Cycle Dynamics

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. mdpi.comnih.gov These reactions are fundamental for the synthesis of purines, pyrimidines, and the amino acid methionine. drugbank.commdpi.comdrugbank.com The folate cycle is the central component of this metabolic network, utilizing various tetrahydrofolate derivatives as cofactors to carry and donate these one-carbon units. mdpi.comnih.gov Sodium folinate, as a readily available form of reduced folate, is efficiently converted into other active THF derivatives, thereby directly participating in and sustaining the dynamics of the folate cycle. pfizer.com

The de novo synthesis of the purine (B94841) ring, the foundation of nucleotides like adenine (B156593) and guanine, is heavily dependent on folate cofactors. pressbooks.pub Specifically, the process requires two separate one-carbon donations from 10-formyltetrahydrofolate (10-formyl-THF). frontiersin.orgnih.gov

This folate derivative provides the carbon atoms for the C2 and C8 positions of the purine ring in reactions catalyzed by two key enzymes:

Glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) , which incorporates the first formyl group. frontiersin.orgnih.gov

Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) , which adds the second formyl group later in the pathway. frontiersin.orgnih.gov

This compound contributes to this pathway by serving as a precursor to the broader tetrahydrofolate pool, from which 10-formyl-THF is generated. pfizer.compfizer.com Any disruption in folate metabolism can significantly impair the rate of purine biosynthesis, highlighting the critical role of compounds like this compound in maintaining cellular function. pressbooks.pub Research has also shown that the enzymes of this pathway can assemble into a multi-enzyme complex known as the "purinosome" to enhance metabolic efficiency. frontiersin.org

| Enzyme | Folate Cofactor | Function | Source |

|---|---|---|---|

| Glycinamide ribonucleotide formyltransferase (GARFT) | 10-formyl-THF | Donates the C8 carbon to the purine ring. | frontiersin.orgnih.gov |

| Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) | 10-formyl-THF | Donates the C2 carbon to the purine ring. | frontiersin.orgnih.gov |

While the pyrimidine (B1678525) ring itself is synthesized without folate cofactors, a crucial subsequent step in DNA synthesis—the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)—is entirely folate-dependent. mdpi.comdroracle.ai This reaction provides the sole de novo source of thymidylate, a necessary building block of DNA. droracle.ai

The key enzyme in this process is thymidylate synthase (TS) . pfizer.comdroracle.ainih.gov It catalyzes the methylation of dUMP using 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. mdpi.comdroracle.aislu.se During this reaction, the 5,10-CH2-THF is simultaneously oxidized to 7,8-dihydrofolate (DHF). droracle.ainih.gov this compound supports this pathway by being converted within the cell to 5,10-CH2-THF, thus supplying the essential methyl group for thymidylate production and enabling DNA replication and repair. pfizer.comnus.edu.sg

This compound (5-formyl-THF) is not only a direct participant but also a key node in the intricate network of folate interconversions. drugbank.com It is often considered a stable storage form for reduced folate cofactors within the cell. frontiersin.orgnih.gov From this storage form, it can be mobilized into the active folate pool through enzymatic action. frontiersin.org

The primary conversion is catalyzed by methenyltetrahydrofolate synthetase (MTHFS) , which facilitates the irreversible, ATP-dependent conversion of 5-formyl-THF into 5,10-methenyltetrahydrofolate (5,10-CH=THF). frontiersin.org This product is a central intermediate that can be readily interconverted into other vital THF derivatives:

5,10-methylene-THF (5,10-CH2-THF) : Required for thymidylate synthesis. slu.senih.gov

10-formyl-THF : Required for purine synthesis. slu.senih.gov

5-methyl-THF (5-MTHF) : The predominant form in circulation, used in the remethylation of homocysteine to methionine. drugbank.compfizer.com

These enzymatic and, in some cases, spontaneous interconversions are crucial for maintaining cellular homeostasis by ensuring the correct folate cofactor is available for each specific biosynthetic reaction. slu.senih.gov

| Initial Compound | Enzyme | Product | Metabolic Role of Product | Source |

|---|---|---|---|---|

| 5-Formyl-THF | Methenyltetrahydrofolate Synthetase (MTHFS) | 5,10-Methenyl-THF | Central intermediate for other THF derivatives. | frontiersin.org |

| 5,10-Methenyl-THF | Methylene-THF Dehydrogenase | 5,10-Methylene-THF | Thymidylate synthesis. | slu.senih.gov |

| 5,10-Methenyl-THF | Methenyl-THF Cyclohydrolase | 10-Formyl-THF | Purine synthesis. | slu.senih.gov |

| 5,10-Methylene-THF | Methylene-THF Reductase (MTHFR) | 5-Methyl-THF | Methionine synthesis. | drugbank.commdpi.com |

Interaction with Dihydrofolate Reductase (DHFR) and Related Enzymes

Dihydrofolate reductase (DHFR) is a pivotal enzyme responsible for maintaining the cellular supply of reduced folates. pnas.orgdrugbank.com Its primary physiological role is to catalyze the reduction of dihydrofolate (DHF)—the byproduct of thymidylate synthesis—back into biologically active tetrahydrofolate (THF). drugbank.compnas.orgnih.gov This NADPH-dependent reaction is essential for regenerating the THF pool, without which one-carbon metabolism would cease. pressbooks.pub DHFR is also required to reduce the synthetic vitamin folic acid into DHF and then THF before it can be utilized by the body. pnas.orgdrugbank.com

A defining biochemical feature of this compound is its ability to function independently of DHFR. medac.eu As the 5-formyl derivative of tetrahydrofolic acid, it is already in a reduced, metabolically active state. drugbank.compfizer.compfizer.com Consequently, it does not require reduction by DHFR to enter the folate cofactor pool. mhmedical.comnus.edu.sgmedac.eu

This characteristic allows this compound to effectively bypass the DHFR enzyme. pfizer.comanmfonline.org This mechanism is of significant pharmacological importance, as it provides a way to replenish the reduced folate pool in cells even when DHFR is blocked by inhibitors such as methotrexate (B535133). drugbank.compfizer.commedac.eu By circumventing the inhibited enzyme, this compound resupplies the cofactors necessary for purine and thymidylate synthesis, allowing essential cellular processes to resume. drugbank.com

This compound directly modulates cellular folate homeostasis by providing a source of reduced folates downstream of the DHFR-catalyzed step. medac.eu This replenishment ensures that other folate-dependent enzymes, such as thymidylate synthase and the transformylases of purine synthesis, have access to their required cofactors. pfizer.com

Cellular folate levels are also tightly regulated by the opposing actions of two other enzymes:

Folylpolyglutamate synthetase (FPGS) : This enzyme adds multiple glutamate (B1630785) residues to folate molecules. nih.govkoreamed.org Polyglutamylation traps folates within the cell and increases their affinity for folate-dependent enzymes. frontiersin.orgkoreamed.org

γ-Glutamyl hydrolase (GGH) : This enzyme removes the glutamate tails, converting folates back to their monoglutamate form, which can then be exported from the cell. koreamed.org

Derivatives of this compound serve as substrates for FPGS, and their subsequent polyglutamylation enhances their intracellular retention and functional activity. koreamed.org Furthermore, in the context of chemotherapy, this compound modulates the activity of thymidylate synthase when used with fluorouracil (5-FU). pfizer.com It increases the intracellular concentration of 5,10-CH2-THF, which in turn stabilizes the inhibitory complex formed between the 5-FU metabolite (FdUMP) and thymidylate synthase, thereby enhancing the drug's cytotoxic effect. pfizer.commedac.eucancernetwork.com

Interplay with Methionine and Transsulfuration Pathways

This compound, a salt of folinic acid, serves as a crucial precursor to the metabolically active forms of folate, primarily tetrahydrofolate (THF) and its derivatives. These coenzymes are central to one-carbon metabolism, a network of interconnected pathways essential for cellular function. The interplay between the folate cycle, the methionine cycle, and the transsulfuration pathway highlights the integral role of this compound in regulating the fate of the sulfur-containing amino acid, homocysteine. oregonstate.edunih.gov

The methionine cycle is a critical pathway responsible for regenerating the essential amino acid methionine from homocysteine. frontiersin.org A key reaction in this cycle is catalyzed by the enzyme methionine synthase, which requires both vitamin B12 and a folate coenzyme, 5-methyltetrahydrofolate (5-MTHF), as a methyl donor. oregonstate.edumdpi.com this compound contributes directly to the pool of THF, which is then converted to various derivatives, including 5,10-methylenetetrahydrofolate. The enzyme methylenetetrahydrofolate reductase (MTHFR) subsequently reduces 5,10-methylenetetrahydrofolate to 5-MTHF, the form that directly participates in the remethylation of homocysteine. mdpi.comcreative-proteomics.com By providing the necessary methyl group, the folate pathway ensures the continuous regeneration of methionine. frontiersin.org This regenerated methionine is subsequently converted into S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. oregonstate.eduresearchgate.net

Homocysteine stands at a critical metabolic crossroads, where its fate is determined by cellular needs. It can either be remethylated to methionine or be directed into the transsulfuration pathway. nih.govfrontiersin.org The transsulfuration pathway catabolizes homocysteine irreversibly, converting it first to cystathionine (B15957) via the enzyme cystathionine β-synthase (CBS), and then to cysteine via cystathionine γ-lyase. frontiersin.orgscielo.br This pathway requires vitamin B6 as a cofactor. scielo.br The regulation between these two pathways is coordinated in part by the availability of SAM. elsevier.es When methionine levels are high, SAM acts as an allosteric activator of CBS, promoting the entry of homocysteine into the transsulfuration pathway to be cleared and to synthesize cysteine. elsevier.es Cysteine is a vital amino acid itself and a rate-limiting precursor for the synthesis of glutathione (B108866), a major cellular antioxidant. mdpi.comresearchgate.net

Therefore, the availability of folate, supplied by compounds like this compound, is a determining factor in homocysteine metabolism. oregonstate.edu Sufficient folate levels favor the remethylation of homocysteine to methionine, supporting the synthesis of SAM and essential methylation reactions. oregonstate.eduresearchgate.net When folate is limited, homocysteine cannot be efficiently recycled, which can disrupt this balance. The interplay ensures that excess homocysteine can be cleared via the transsulfuration pathway, maintaining sulfur balance and supporting antioxidant capacity. researchgate.net

| Pathway | Key Molecule/Enzyme | Role of Folate Derivative | Metabolic Outcome |

|---|---|---|---|

| Folate Cycle | Methylenetetrahydrofolate Reductase (MTHFR) | Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). creative-proteomics.com | Produces the primary methyl donor for the methionine cycle. oregonstate.edu |

| Methionine Cycle | Methionine Synthase | 5-MTHF donates a methyl group to homocysteine. oregonstate.edumdpi.com | Regeneration of methionine from homocysteine. frontiersin.org |

| Methionine Cycle | S-adenosylmethionine (SAM) | Not directly involved, but its synthesis from methionine is the goal of homocysteine remethylation. researchgate.net | Production of the universal methyl donor for cellular methylation reactions. oregonstate.edu |

| Transsulfuration Pathway | Cystathionine β-synthase (CBS) | Indirectly influences pathway flux by regulating homocysteine availability for remethylation. elsevier.es | Irreversible catabolism of homocysteine to cysteine. frontiersin.orgelsevier.es |

| Transsulfuration Pathway | Cysteine | No direct role. | Synthesis of glutathione, a key antioxidant. mdpi.comresearchgate.net |

Influence on Epigenetic Mechanisms via Methylation Pathways

Epigenetics refers to heritable modifications in gene expression that occur without altering the underlying DNA sequence. nih.gov One of the most studied epigenetic mechanisms is DNA methylation, a process that is profoundly influenced by one-carbon metabolism. creative-proteomics.comresearchgate.net this compound, by supplying the foundational folate molecule, plays a critical role in this process by ensuring the availability of methyl groups for these epigenetic modifications. researchgate.net

The connection between folate metabolism and epigenetics is established through the production of S-adenosylmethionine (SAM). mdpi.comfrontiersin.org As detailed in the methionine cycle, folate in the form of 5-MTHF is essential for converting homocysteine to methionine. oregonstate.edu Methionine is the direct precursor to SAM, which serves as the exclusive methyl-group donor for nearly all cellular methylation reactions, including the methylation of DNA and histone proteins. creative-proteomics.comresearchgate.netfrontiersin.org DNA methylation is carried out by a family of enzymes called DNA methyltransferases (DNMTs), which transfer a methyl group from SAM to the fifth carbon of a cytosine residue, typically within a CpG dinucleotide. creative-proteomics.comnih.govimrpress.com This modification can alter chromatin structure and regulate gene expression, often leading to transcriptional silencing when it occurs in promoter regions. mdpi.comimrpress.com

Conversely, research indicates that folate status can influence the methylation of specific genes. Studies have shown that folate supplementation can affect the DNA methylation patterns of genes involved in crucial cellular processes like development, immune regulation, and cell growth. mdpi.comcambridge.org For instance, some studies have observed that folic acid supplementation can alter the methylation of genes related to brain function and development. cambridge.org The effect of folate on methylation is complex; while deficiency is often linked to hypomethylation, some findings suggest high folate concentrations could be associated with hypermethylation of specific gene promoters, such as those of tumor suppressor genes. imrpress.comnih.gov Thus, by modulating the supply of one-carbon units, this compound has a direct influence on the epigenetic landscape, which is fundamental for normal cell differentiation, development, and maintenance of genomic stability. frontiersin.orgcreative-proteomics.com

| Epigenetic Component | Folate-Dependent Molecule | Mechanism of Influence | Consequence on Gene Expression |

|---|---|---|---|

| DNA | S-adenosylmethionine (SAM) | SAM provides the methyl group for DNA methyltransferases (DNMTs) to methylate cytosine bases. creative-proteomics.comnih.gov | Can lead to gene silencing or activation, depending on the location of methylation. mdpi.comimrpress.com |

| Histone Proteins | S-adenosylmethionine (SAM) | SAM is the methyl donor for histone methyltransferases (HMTs), which modify histone tails. researchgate.netresearchgate.net | Alters chromatin structure, making DNA more or less accessible for transcription. |

| DNA Methyltransferases (DNMTs) | S-adenosylmethionine (SAM) | SAM is the essential substrate for DNMT activity. mdpi.com | Regulates the establishment and maintenance of DNA methylation patterns. jci.org |

| Genomic Stability | Folate derivatives (e.g., 5,10-methylenetetrahydrofolate) | Folate is also required for nucleotide synthesis (e.g., thymidylate), which is essential for DNA integrity and repair. oregonstate.edupatsnap.com | Folate deficiency can impair DNA repair and compromise genomic stability. ekb.eg |

Pharmacokinetic Principles of Sodium Folinate in Research Models

Absorption and Distribution Patterns in Pre-clinical Systems

The absorption and subsequent distribution of sodium folinate throughout the body are multifaceted processes involving intestinal conversion, systemic availability, and tissue-specific uptake mechanisms.

In animal models, orally administered folates, including this compound, undergo significant conversion within the intestinal mucosa before reaching systemic circulation. mdpi.com Studies in rats have demonstrated that various forms of folate are rapidly converted to 5-methyltetrahydrofolate (MTHF), the primary circulating form of folate, during intestinal absorption. mdpi.com The high activity of dihydrofolate reductase (DHFR) and other folate pathway enzymes within the enterocytes of the rat gut facilitates this rapid conversion. mdpi.comnih.gov

Research comparing different folate forms in rats, such as l-folinic acid, d,l-folinic acid (leucovorin), and folic acid, has shown that both l-folinic acid and leucovorin are more readily converted to MTHF than folic acid. mdpi.com This suggests that folinic acid can efficiently enter the folate cycle. After administration, MTHF is the predominant form detected in the blood. mdpi.com However, at higher doses, some unconverted folate forms can appear in circulation. mdpi.com The systemic availability following intramuscular administration of folinate solutions in animal models has been found to be comparable to intravenous administration, although peak serum levels are typically lower. pharmacyboardkenya.org

A study in rats showed that after oral administration of various folate forms, including folinic acid, all were converted to MTHF during absorption. nih.gov The peak appearance of MTHF in the blood indicated that a significant portion of folinic acid is converted within the first hour. mdpi.com This efficient conversion underscores the bioavailability of this compound as a source of active folate for the body.

The uptake of folates into cells is a critical process mediated by specific transport systems. In vitro studies have identified several key transporters involved in the cellular uptake of folates, including this compound. These include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). researchgate.nettaylorandfrancis.combiorxiv.org

The proton-coupled folate transporter (PCFT) , also known as SLC46A1, is a primary transporter for folate absorption in the small intestine. researchgate.netnih.gov It functions optimally at an acidic pH, which is characteristic of the microenvironment at the apical brush-border membrane of the proximal small intestine. nih.govbioivt.com PCFT mediates the transport of folates by coupling it to a proton gradient. bioivt.comuniprot.org In vitro models have been crucial in characterizing the function of PCFT and its high affinity for various folates. researchgate.net

The reduced folate carrier (RFC) is ubiquitously expressed in various cell types and is another important mechanism for folate uptake. mdpi.comresearchgate.net Unlike PCFT, RFC functions as a bidirectional anion exchanger. researchgate.net It has a high affinity for reduced folates. researchgate.net

Folate receptors (FRs) , particularly FRα and FRβ, mediate folate uptake through receptor-mediated endocytosis. biorxiv.orgnih.gov This process involves the binding of folate to the receptor on the cell surface, followed by internalization of the receptor-ligand complex into the cell. biorxiv.orgresearchgate.net In vitro studies have shown that PCFT may also play a role in exporting folates from acidified endosomes into the cytoplasm after receptor-mediated endocytosis. nih.govuniprot.org The actin cytoskeleton has been shown to regulate FRα-mediated folate uptake, with its disruption leading to an increased rate of 5-methyltetrahydrofolate delivery. nih.gov

Key Cellular Folate Transporters

| Transporter | Mechanism | Optimal pH | Primary Location (in vivo) |

|---|---|---|---|

| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | Proton-folate symporter | Acidic | Apical membrane of proximal small intestine, choroid plexus researchgate.netnih.govbioivt.com |

| Reduced Folate Carrier (RFC/SLC19A1) | Anion exchanger | Neutral/Alkaline | Ubiquitously expressed in various tissues mdpi.comresearchgate.net |

| Folate Receptors (FRα, FRβ) | Receptor-mediated endocytosis | N/A | Epithelial tissues (FRα), hematopoietic cells (FRβ) biorxiv.org |

Following absorption, folates are distributed to various tissues throughout the body. pfizer.com Animal models have been essential for understanding the tissue distribution patterns of this compound and its metabolites. Studies in rats have shown that after administration, folate is distributed to all body tissues, with notable accumulation in the liver, kidneys, and placenta. nih.govpublish.csiro.aumdpi.com

In pregnant rats, administered folate is rapidly distributed to the placenta and the fetus. mdpi.comnih.gov The liver serves as a primary site for folate metabolism and storage. publish.csiro.aumdpi.com Research in rats has shown that the liver maintains a higher concentration of folate compared to the kidneys under normal dietary conditions. mdpi.com However, after a pharmacologic dose, there is an increased shunting of folates to the kidneys for excretion. mdpi.com

Studies using radiolabeled folate analogs in mice have also provided insights into tissue distribution. ethz.ch These studies have confirmed significant uptake in the kidneys, which is consistent with the role of folate receptors in the renal proximal tubules in reabsorbing filtered folates. ethz.ch The mouse has been identified as a useful animal model for predicting the tissue distribution of folate-based compounds in humans. ethz.ch In arthritic rats, [18F]fluoro-PEG-folate showed significant uptake in the liver and spleen. researchgate.net

Tissue Distribution of Folate in Rat Models

| Tissue | Key Findings from Research Models | Reference |

|---|---|---|

| Liver | Primary site of folate metabolism and storage. Shows a slow and steady increase in folate accumulation over time. | publish.csiro.aumdpi.com |

| Kidneys | Significant folate uptake, especially after pharmacologic doses, for excretion. Rapid increase in folate levels observed. | mdpi.comethz.ch |

| Placenta and Fetus | Rapid distribution to the placenta and fetus in pregnant models. | mdpi.comnih.gov |

| Brain | Uptake is observed in various brain regions, with continued accumulation over several hours. | mdpi.com |

| Spleen | Significant uptake observed in arthritic rat models. | researchgate.net |

Metabolism of this compound and its Metabolites

This compound, being a reduced folate, is readily converted into other active forms within the body through various enzymatic reactions.

A primary metabolic fate of this compound (5-formyltetrahydrofolate) is its conversion to 5,10-methylenetetrahydrofolate, which is then further reduced to 5-methyltetrahydrofolate (5-MTHF). rheumaterx.com 5-MTHF is the most abundant and biologically active form of folate found in plasma, representing over 90% of circulating folate. rheumaterx.comnutripath.com.au This conversion is a critical step in the folate cycle, which is essential for one-carbon metabolism. mdpi.com

Folinic acid can be converted into any of the other active forms of folate, effectively bypassing several metabolic steps required by synthetic folic acid. nutripath.com.au This rapid conversion to 5-MTHF is a key feature of its metabolism. nutripath.com.au The liver and intestinal mucosa are the predominant sites for the conversion of folinic acid to 5-MTHF. pharmacyboardkenya.orgpfizer.com Studies have shown that after administration of folinic acid, peak plasma levels of 5-MTHF are observed. pfizer.comnih.gov

The metabolism of this compound is intricately linked to the folate and methionine cycles. The conversion of 5,10-methylenetetrahydrofolate to 5-MTHF is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). rheumaterx.commdpi.com 5-MTHF then donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS), for which vitamin B12 is a cofactor. nutripath.com.aunih.gov This reaction regenerates tetrahydrofolate (THF), which can then be used for the synthesis of other folate coenzymes. scholasticahq.com

Unlike folic acid, the conversion of folinic acid to active forms does not require the enzyme dihydrofolate reductase (DHFR). rheumaterx.comnih.gov This is significant because the activity of DHFR can be a rate-limiting step in folate metabolism, particularly in humans where its activity is relatively low. nih.gov By bypassing this step, folinic acid can more efficiently replenish the pool of active folates. nutripath.com.au The biochemical fate of this compound is thus to serve as a precursor for the various coenzyme forms of folic acid that are essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. medac.eumdpi.com

Excretion Pathways and Half-Life in Research Models

The elimination of this compound from the body in research models is a multifaceted process involving primary excretion through both renal and biliary pathways. The compound is extensively metabolized, and its clearance is characterized by the distinct pharmacokinetic profiles of its isomers and active metabolites.

Excretion Pathways

Research findings indicate that the majority of administered folinate is eliminated via the kidneys. In preclinical models, approximately 80-90% of the dose is excreted in the urine. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se This urinary excretion primarily consists of inactive metabolites, namely 5- and 10-formyl-tetrahydrofolates. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se A smaller portion, around 5-8%, is eliminated through the feces. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se

Studies in rat models have provided detailed insights into the roles of both biliary and urinary excretion in folate homeostasis. The active metabolite, 5-methyltetrahydrofolate (5-CH3-H4PteGlu), is a major folate form found in both bile and urine. physiology.org Research demonstrates that the liver plays a crucial role through the enterohepatic cycle. nih.gov After uptake by the liver, 5-CH3-H4PteGlu is rapidly and quantitatively excreted into the bile. nih.gov This biliary folate is then subject to reabsorption in the gut for distribution to tissues and the liver, completing the cycle. nih.gov The significance of this pathway was highlighted in studies where bile drainage in rats led to a rapid fall in serum folate levels. nih.gov

Renal excretion appears to be a key regulator of plasma folate levels, especially at higher concentrations. physiology.org While hepatobiliary excretion is a relatively constant, low-affinity process, renal tubular reabsorption can become saturated at higher plasma concentrations of 5-CH3-H4PteGlu. physiology.org This saturation leads to urinary excretion becoming the predominant elimination route for excess 5-CH3-H4PteGlu, effectively controlling its levels in the body. physiology.org Studies in isolated perfused rat kidneys further support that while reabsorption occurs, metabolites of 5-CH3-H4PteGlu are subsequently secreted into the urine via anion exchange pathways. nih.gov

Summary of this compound Excretion in Research Models

| Excretion Pathway | Percentage of Dose Excreted | Excreted Forms | Research Model Context | Citation |

|---|---|---|---|---|

| Renal (Urine) | 80-90% | Inactive metabolites (5- and 10-formyl-tetrahydrofolates) | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se |

| Biliary / Fecal | 5-8% | Parent compound and metabolites | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se |

| Biliary Excretion | Qualitatively significant | 5-methyltetrahydrofolate (5-CH3-H4PteGlu) | Rat models, integral to enterohepatic circulation | physiology.orgnih.gov |

Half-Life

The half-life of folinate in research models is characterized by a rapid initial phase for the parent compound and a longer terminal phase for its active metabolites. This compound is administered as a racemate, containing both the biologically active L-form (levofolinate) and the inactive D-form (dextrofolinate). These isomers exhibit markedly different elimination kinetics.

Preclinical data show that the elimination half-life of the active L-isomer is approximately 32-35 minutes. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk In contrast, the inactive D-isomer has a much longer half-life, reported to be between 352 and 485 minutes. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk A pharmacokinetic study in dogs highlighted this difference, showing the half-life of the active L-form (levoleucovorin) is three times shorter than that of the D-form, which is not metabolized and is cleared only by the kidneys. fda.gov

The total terminal half-life of the combined active metabolites, primarily 5-methyl-tetrahydrofolate, is approximately 6 hours following intravenous or intramuscular administration in preclinical models. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk

Elimination Half-Life of Folinate Forms in Research Models

| Compound/Metabolite Form | Half-Life | Research Model Context | Citation |

|---|---|---|---|

| Active L-isomer (L-5-formyl-tetrahydrofolate) | 32-35 minutes | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |

| Inactive D-isomer (D-5-formyl-tetrahydrofolate) | 352-485 minutes | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |

| Total Active Metabolites | ~6 hours (terminal half-life) | General preclinical data (IV/IM admin) | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |

| Levoleucovorin (L-isomer) | 3x shorter than D-isomer | Dog | fda.gov |

Analytical Research Techniques for Sodium Folinate and Its Metabolites

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating sodium folinate from its related substances and metabolites, allowing for precise quantification and purity evaluation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominent methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. plos.orgscielo.brarcjournals.org Reversed-phase HPLC (RP-HPLC) is particularly common for quantifying folic acid and its derivatives in various matrices, including pharmaceutical formulations and biological samples like rat plasma. arcjournals.orgjrespharm.com

Methodologies often employ C18 or C8 columns and mobile phases consisting of a mixture of buffers (e.g., potassium phosphate) and organic solvents (e.g., methanol (B129727), acetonitrile) at a specific pH. arcjournals.orgjrespharm.comaustinpublishinggroup.com Detection is typically carried out using UV-Vis spectrophotometry at wavelengths around 280 nm or 283 nm. arcjournals.orgjrespharm.com The isocratic elution system, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and reproducibility. jrespharm.com

For instance, a validated RP-HPLC method for determining folic acid in rat plasma utilized an Inertsil ODS C18 column with a mobile phase of potassium phosphate (B84403) buffer (pH 7) and methanol (75:25 v/v) at a flow rate of 1 ml/min. jrespharm.com The retention time for folic acid was found to be 6.4 minutes. jrespharm.com Such methods are validated for linearity, accuracy, precision, and stability to ensure reliable and accurate quantification. jrespharm.com Furthermore, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific analysis of folates and their metabolites, even in complex biological samples. plos.org

HPLC Method Parameters for Folic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Inertsil ODS C18 (4.6×100 mm, 5µm) jrespharm.com | C18-reversed-phase column (4.6mm i.d.×25cm long, 5μm) austinpublishinggroup.com |

| Mobile Phase | Potassium phosphate buffer (pH 7): Methanol (75:25 v/v) jrespharm.com | Potassium phosphate (pH = 6.8): methanol (90:10) austinpublishinggroup.com |

| Flow Rate | 1 ml/min jrespharm.com | 0.7mLmin-1 austinpublishinggroup.com |

| Detection Wavelength | 283 nm jrespharm.com | Not Specified |

| Internal Standard | Methylparaben jrespharm.com | Not Specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation of drug stereoisomers, including the diastereomers of folinic acid. nih.govplos.org This technique offers high resolution, automation, and short analysis times. sciex.com CE separates analytes based on their electrophoretic mobility in an electric field. sciex.com

A key application of CE in the context of this compound is the separation of its diastereomers, the levo-isomer ((6S,2'S)-configuration) and the dextro-isomer ((6R,2'S)-configuration). nih.govplos.org The separation is often achieved by adding chiral selectors, such as cyclodextrin (B1172386) derivatives, to the background electrolyte (BGE). nih.govplos.org For instance, a newly synthesized cationic β-cyclodextrin derivative, mono-6-deoxy-6-piperdine-β-cyclodextrin, has been successfully used as a chiral selector for this purpose. nih.gov

The optimization of separation involves adjusting parameters like the BGE pH, the concentration of the cyclodextrin, and the addition of organic modifiers. nih.gov Detection is typically performed using UV absorbance at a specific wavelength, such as 271 nm. nih.govplos.org The application of voltage, ranging from 15 to 30 kV, is also a critical parameter for achieving optimal resolution. nih.govplos.org

Spectrophotometric and Spectroscopic Approaches

Spectroscopic techniques are vital for the structural characterization and identification of this compound. nih.govnih.gov These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of this compound. The absorption of UV-Vis radiation by this compound is primarily due to the electronic transitions within its pterin (B48896) nucleus, para-aminobenzoic acid, and glutamic acid moieties. japtronline.com

The UV spectrum of folic acid, a closely related compound, typically exhibits maximum absorption peaks at specific wavelengths. For instance, in a 0.01M sodium hydroxide (B78521) solution, folic acid shows a maximum absorption at 255 nm. japtronline.com In the context of gold nanoparticles stabilized by sodium folate, the UV-Vis spectra show absorption maxima at 276 nm and a shoulder at 360 nm, confirming the coordination of folate to the nanoparticle surface. worldscientific.com These characteristic absorption bands allow for the quantification of this compound in various formulations. japtronline.com The Japanese Pharmacopoeia provides reference UV-visible spectra for various pharmaceutical compounds, including Calcium Folinate. nihs.go.jp

Infrared (IR) and Raman Spectroscopy

The IR and FT-Raman spectra of L-sodium folinate have been recorded in the regions of 400-4000 cm⁻¹ and 100-3500 cm⁻¹, respectively. nih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to make reliable vibrational assignments. nih.gov These assignments are based on the potential energy distribution (PED) and help in identifying characteristic vibrational absorption bands. nih.gov

Spectroscopic investigations of folic acid and its sodium salts have identified distinct signatures for different protonation levels, with signals assigned to the glutamic acid and pterin moieties. nih.gov The differences in the IR and Raman spectra of polymorphs can be observed in the fingerprint region (below 1700 cm⁻¹), which can be used for their identification and quantification. americanpharmaceuticalreview.com

Key Vibrational Spectroscopy Findings for Folates

| Technique | Observation | Reference |

|---|---|---|

| FT-IR | Recorded spectrum for L-sodium folinate in the 400-4000 cm⁻¹ region. nih.gov | nih.gov |

| FT-Raman | Recorded spectrum for L-sodium folinate in the 100-3500 cm⁻¹ region. nih.gov | nih.gov |

| DFT Calculations | Used to simulate IR and Raman spectra and make reliable vibrational assignments. nih.gov | nih.gov |

| Polymorph Analysis | Differences in IR and Raman spectra in the fingerprint region can differentiate polymorphs. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of this compound in solution and the solid state. nih.govnih.gov ¹H and ¹³C NMR are the most commonly used nuclei for this purpose.

¹H and ¹³C NMR spectra of L-sodium folinate have been recorded, and the chemical shifts have been calculated using the gauge-independent atomic orbital (GIAO) method. nih.gov The calculated spectra often show excellent agreement with the observed spectra, aiding in the structural confirmation. nih.gov Solid-state ¹³C-NMR, in combination with IR and Raman spectroscopy, has been used to characterize folic acid and its sodium salts, with DFT calculations supporting the interpretation of the spectroscopic data. nih.gov

NMR studies can also provide insights into the interactions of sodium ions in biological systems. For example, NMR has been used to study intracellular sodium in human erythrocytes and frog muscle, demonstrating its utility in probing the local environment of sodium ions. nih.gov

Mass Spectrometry-Based Methods for Identification and Quantification of Metabolites

The analysis of this compound and its diverse metabolites presents significant analytical challenges due to their inherent instability, low concentrations in biological matrices, and structural similarity. researchgate.nettandfonline.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the accurate identification and quantification of these compounds. researchgate.nettandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering high sensitivity and selectivity for analyzing folate species in complex samples like plasma, serum, and cell extracts. tandfonline.comnih.govmdpi.com These methods can simultaneously quantify multiple folate metabolites, providing a comprehensive profile of one-carbon metabolism. mdpi.comtandfonline.com

A key approach involves ultra-high-performance liquid chromatography (UHPLC) for efficient separation of metabolites, followed by detection with a tandem mass spectrometer. mdpi.com Reversed-phase chromatography is commonly employed, using columns like a C18, often with an acidic mobile phase containing formic acid to improve ionization. nih.govmdpi.com The separation is typically achieved using a gradient elution with acetonitrile (B52724) and water. mdpi.com

For detection, mass spectrometers are often operated in positive ion mode with electrospray ionization (ESI). tandfonline.com Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com This allows for the detection of metabolites even at ultra-trace levels. tandfonline.com

Advanced techniques such as in-source collision-induced dissociation (CID) can be used to generate specific fragment ions, which aids in both identification and robust quantification by yielding higher signals in specific mass-to-charge ratio (m/z) ranges. nih.gov Data processing for identification and quantification is carried out using specialized software that compares the retention times and m/z values of analytes to those of authenticated standards. nih.gov

Commonly quantified metabolites of this compound using these methods include its active form, L-5-formyltetrahydrofolic acid, and other key derivatives in the folate pathway such as 5-methyltetrahydrofolic acid (5-CH3THF), 5,10-methenyltetrahydrofolic acid (5,10-CH+-THF), and the breakdown product p-aminobenzoyl-L-glutamic acid (pABG). mdpi.com

| Parameter | Methodology Details | Reference |

|---|---|---|

| Chromatography | UHPLC with reversed-phase C18 column | nih.govmdpi.com |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | mdpi.com |

| Ionization | Positive Electrospray Ionization (ESI+) | tandfonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Key Analytes | 5-formyltetrahydrofolic acid, 5-methyltetrahydrofolic acid, p-aminobenzoyl-L-glutamic acid | mdpi.com |

Bioassays and Enzyme-Based Assays for Functional Activity Assessment

Assessing the functional activity of this compound and its impact on metabolic pathways requires the use of bioassays and specific enzyme-based assays. discoverx.com Bioassays measure the biological effect of a substance on a living system, such as an engineered cell line, providing data that reflects the compound's mechanism of action (MOA). discoverx.comyoutube.com These assays are crucial for understanding the potency and biological function of folinate derivatives. discoverx.com

Functional, cell-based bioassays can be designed to interrogate key biological processes influenced by folate metabolism, such as cell proliferation, nucleotide synthesis, and cellular methylation reactions. youtube.com For vitamins like folate, microbiological assays have traditionally been used, where the growth of a specific microorganism that requires the vitamin is measured and is proportional to the concentration of the active vitamin form. slideshare.net

More specific enzyme-based assays provide quantitative data on the activity of enzymes involved in folate metabolism. These assays are often fluorometric or spectrophotometric. sigmaaldrich.comasm.org

Arylamine N-acetyltransferases (NATs) Assay: NAT enzymes are involved in xenobiotic metabolism, and NAT1 also plays a significant role in folate metabolism. sigmaaldrich.com A fluorometric, plate-based assay can measure the activity of NAT1 by detecting the transfer of an acetyl group from acetyl Coenzyme A to a substrate, yielding a fluorescent product. sigmaaldrich.com This provides an indirect measure of a pathway influenced by folate availability. sigmaaldrich.com

p-Aminobenzoyl-glutamate Hydrolase (PGH) Assay: PGH is a folate catabolic enzyme that cleaves p-aminobenzoyl-glutamate. asm.org Its activity can be measured using a spectrophotometric assay. asm.org The assay follows the enzymatic cleavage of the substrate p-aminobenzoyl-glutamate (PABA-GLU), and the resulting product, p-aminobenzoic acid (PABA), is extracted and quantified by measuring its absorbance at a specific wavelength (e.g., 284 nm). asm.org

| Assay Type | Enzyme Target | Principle | Detection Method | Reference |

|---|---|---|---|---|

| Enzyme Activity Assay | Arylamine N-acetyltransferase 1 (NAT1) | Measures the transfer of an acetyl group to a xenobiotic substrate, a process linked to folate metabolism. | Fluorometric | sigmaaldrich.com |